7-Deacetyl-7-O-hemisuccinyl-Forskolin 7-Deacetyl-7-O-hemisuccinyl-Forskolin
Brand Name: Vulcanchem
CAS No.: 83797-56-2
VCID: VC20792900
InChI: InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)
SMILES: CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C
Molecular Formula: C₂₄H₃₆O₉
Molecular Weight: 468.5 g/mol

7-Deacetyl-7-O-hemisuccinyl-Forskolin

CAS No.: 83797-56-2

Cat. No.: VC20792900

Molecular Formula: C₂₄H₃₆O₉

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

7-Deacetyl-7-O-hemisuccinyl-Forskolin - 83797-56-2

Specification

CAS No. 83797-56-2
Molecular Formula C₂₄H₃₆O₉
Molecular Weight 468.5 g/mol
IUPAC Name 4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)
Standard InChI Key GAXOOYZVVOXRCK-UHFFFAOYSA-N
SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C
Canonical SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator